

Methyl Vanillate: A Comprehensive Safety and Toxicity Profile for Research Applications

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Compound of Interest

Compound Name: Methyl Vanillate

Cat. No.: B1676491

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl vanillate, the methyl ester of vanillic acid, is a naturally occurring compound found in various plants and is utilized in the flavor, fragrance, and pharmaceutical industries. Its growing consideration for novel therapeutic applications necessitates a thorough understanding of its safety and toxicity profile. This technical guide provides a comprehensive overview of the existing toxicological data for **methyl vanillate**, intended to inform researchers and drug development professionals.

Executive Summary

Methyl vanillate generally exhibits a low order of acute toxicity. It is not considered to be mutagenic or genotoxic based on available in vitro data. While classified as a skin and eye irritant in some safety data sheets, in vivo studies have shown minimal to no irritation potential. There is a notable absence of data from chronic, reproductive, and carcinogenicity studies; however, risk assessments based on the Threshold of Toxicological Concern (TTC) suggest that current exposure levels in fragrance applications are safe. Recent research has highlighted its interaction with specific signaling pathways, indicating a potential for targeted biological effects that warrant further investigation. This guide summarizes the key toxicological endpoints, details the methodologies of cited experiments, and visualizes relevant biological pathways.

Physicochemical Properties

Property	Value	Reference
CAS Number	3943-74-6	[1][2]
Molecular Formula	C ₉ H ₁₀ O ₄	[2][3]
Molecular Weight	182.17 g/mol	[1][2]
Appearance	Light yellow to beige solid/powder	[2][4]
Melting Point	64 - 67 °C	[2][5]
Boiling Point	285 - 287 °C	[2]
Solubility	Slightly soluble in water. Soluble in chloroform and methanol.	[4][6][7]

Toxicological Data

Acute Toxicity

Methyl vanillate demonstrates a low level of acute toxicity. The available data from animal studies are summarized below.

Route	Species	Test	Result	Classification	Reference
Intravenous	Mouse	LD50	180 mg/kg	-	[8]
Oral	Rat	LD50	Predicted: 2.3185 mol/kg	Category 4 (Harmful if swallowed)	[9]

Dermal and Ocular Irritation

Conflicting information exists regarding the irritation potential of **methyl vanillate**. While several safety data sheets classify it as an irritant, experimental data suggests otherwise.

Test Type	Species	Observation	Result	Reference
Acute Dermal Irritation	Rabbit	No dermal irritation or corrosion observed after 4-hour application. Skin irritation score of "0.00".	Not classified as an irritant.	[10]
Ocular Irritation	-	GHS Classification: Causes serious eye irritation (Category 2A).	Irritant	[11]
Dermal Irritation	-	GHS Classification: Causes skin irritation (Category 2).	Irritant	[11]

Skin Sensitization

Based on available data, **methyl vanillate** is not considered to be a skin sensitizer under the current declared levels of use in fragrances.[1]

Genotoxicity and Mutagenicity

In vitro studies indicate that **methyl vanillate** does not pose a genotoxic or mutagenic risk.

Test	System	Concentration	S9 Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium TA98, TA100	Up to 5000 µg/plate	With and without	Non-mutagenic	[1]
In Vitro Micronucleus Test (on read-across analog 4'-hydroxy-3'-methoxyacetophenone)	-	-	-	Non-clastogenic	[1]

Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for **methyl vanillate**.[\[1\]](#) The Research Institute for Fragrance Materials (RIFM) has evaluated these endpoints using the Threshold of Toxicological Concern (TTC) approach for a Cramer Class I material, concluding that the current exposure levels are below the respective TTCs and therefore do not present a safety concern.[\[1\]](#)

Carcinogenicity

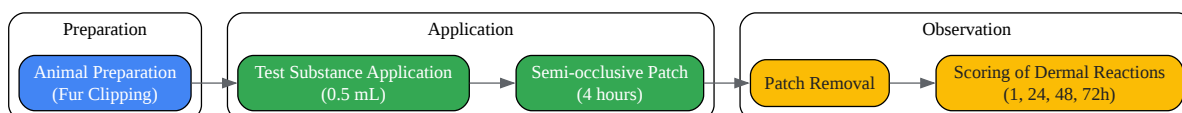
No carcinogenicity data from agencies such as IARC, NTP, or OSHA are available for **methyl vanillate**.[\[12\]](#)[\[11\]](#)

Experimental Protocols

Acute Dermal Irritation (as per OECD 404)

This study was conducted to assess the potential of a substance to cause dermal irritation or corrosion.[\[10\]](#)

- Test System: Young adult New Zealand White rabbits.[10]
- Methodology:
 - Approximately 24 hours prior to the test, the fur on the dorsal area of the trunk of the animals is clipped.[13]
 - A 0.5 mL dose of the test substance is applied to a small area of intact skin.[10][13]
 - The test site is covered with a semi-occlusive dressing for a duration of 4 hours.[10]
 - After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling).
 - Dermal reactions are scored at 1, 24, 48, and 72 hours after removal of the dressing.[10][13]
- Evaluation: The skin irritation score was calculated as "0.00" for all tested animals, indicating no evidence of corrosion or irritation under the GHS classification system.[10]



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Caption: Workflow for an acute dermal irritation study.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- Test System: *Salmonella typhimurium* strains TA98 and TA100.[1]
- Methodology:

- The test substance, **methyl vanillate**, was dissolved in dimethyl sulfoxide (DMSO).[1]
- Various concentrations of the test substance, up to 5000 μ g/plate, were added to a minimal agar medium.[1]
- The bacterial strains were plated on this medium.
- The test was conducted both with and without the addition of a metabolic activation system (S9 mix), which simulates mammalian metabolism.[1]
- Plates were incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) were counted.
- Evaluation: No increases in the mean number of revertant colonies were observed at any tested concentration, leading to the conclusion that **methyl vanillate** is non-mutagenic under the conditions of this study.[1]

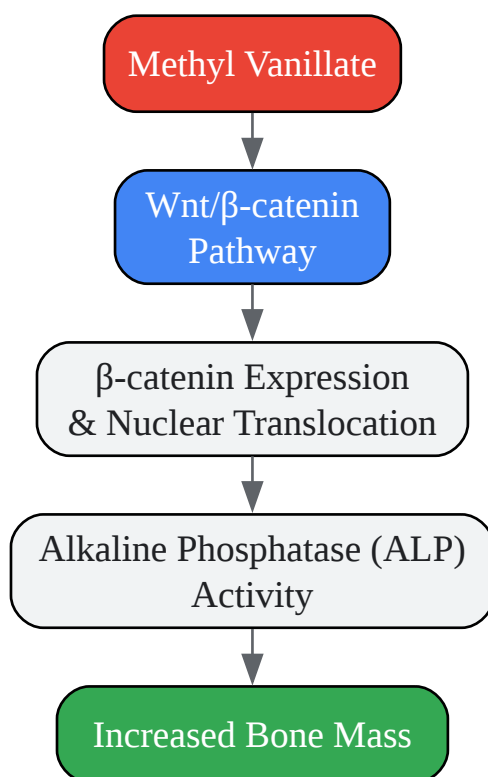
Signaling Pathway Interactions

Recent research has identified **methyl vanillate** as a modulator of several key signaling pathways, which may underpin its therapeutic potential.

Wnt/ β -catenin Pathway Activation

Methyl vanillate has been shown to activate the Wnt/ β -catenin signaling pathway.[5][6][14]

This pathway is crucial for bone formation. In calvarial osteoblasts, **methyl vanillate** increases the expression and nuclear translocation of β -catenin, leading to elevated alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation.[5][14]

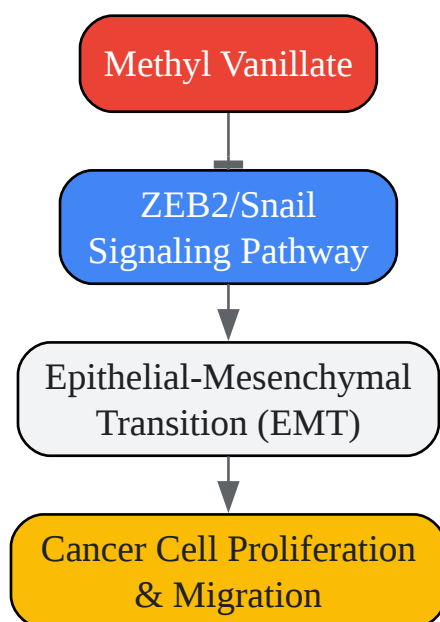


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Caption: Methyl vanillate's activation of the Wnt/β-catenin pathway.

ZEB2/Snail Signaling Pathway Inhibition

In the context of ovarian cancer, **methyl vanillate** has been found to inhibit the proliferation and migration of cancer cells.^[15] This effect is likely mediated through the inhibition of the ZEB2/Snail signaling pathway. This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. **Methyl vanillate** treatment leads to decreased expression of the mesenchymal marker vimentin and increased expression of the epithelial marker E-cadherin, consistent with EMT inhibition.^[15]



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